molecular formula C20H20F3N3O2 B13340651 ppn-gsk-10-R-enantiomer

ppn-gsk-10-R-enantiomer

Cat. No.: B13340651
M. Wt: 391.4 g/mol
InChI Key: YWMJEKUKEKXNSA-CQSZACIVSA-N
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Description

The compound “ppn-gsk-10-R-enantiomer” is a chiral molecule that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. The “R” designation indicates the specific spatial arrangement of the atoms in the molecule, which can have profound effects on its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ppn-gsk-10-R-enantiomer” typically involves chiral resolution techniques to separate the desired enantiomer from a racemic mixture. Common methods include:

Industrial Production Methods

Industrial production of “this compound” may involve large-scale chromatographic techniques or the use of enantioselective catalysts to directly synthesize the desired enantiomer. Advances in membrane-based enantioselective separation have also shown promise for industrial applications .

Chemical Reactions Analysis

Types of Reactions

“ppn-gsk-10-R-enantiomer” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of “ppn-gsk-10-R-enantiomer” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“ppn-gsk-10-R-enantiomer” is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its high enantioselectivity and potential for targeted interactions make it a valuable compound for research and industrial applications.

Biological Activity

Overview

The compound ppn-gsk-10-R-enantiomer is a chiral molecule that has gained attention in various scientific fields due to its unique properties and potential applications. Enantiomers, which are molecules that are mirror images of each other, can exhibit significantly different biological activities. The R designation indicates a specific spatial arrangement of atoms, influencing the compound's interactions with biological systems.

Synthesis and Properties

The synthesis of This compound typically involves chiral resolution techniques to separate it from a racemic mixture. Common methods include:

  • Diastereomeric Crystallization: Formation of diastereomeric salts using chiral acids or bases, followed by crystallization.
  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) with chiral stationary phases for high-purity enantiomers.

The biological activity of This compound is closely related to its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows selective binding to these targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects.

Pharmacological Effects

Research indicates that This compound may exhibit significant pharmacological properties:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This compound has been studied as a potential GSK-3 inhibitor, which is crucial in various signaling pathways related to metabolism and cell growth.
  • Anticancer Activity: Preliminary studies suggest that this enantiomer may hinder cancer cell proliferation through specific molecular interactions.

Case Studies

  • GSK-3 Inhibition Study:
    • A study demonstrated that the This compound effectively reduced GSK-3 activity in vitro, leading to increased glycogen synthesis and modulation of insulin signaling pathways.
  • Antitumor Activity:
    • In vivo models showed that treatment with This compound resulted in reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of This compound , it is essential to compare it with similar compounds:

CompoundTargetActivity TypeSelectivity
This compound GSK-3InhibitorHigh
GSK-3 Inhibitor XV GSK-3InhibitorModerate
Levocetirizine Histamine receptorAntihistamineHigh

Properties

Molecular Formula

C20H20F3N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

(4R)-4-(2-methoxyphenyl)-7,7-dimethyl-3-(trifluoromethyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C20H20F3N3O2/c1-19(2)8-11-15(12(27)9-19)14(10-6-4-5-7-13(10)28-3)16-17(20(21,22)23)25-26-18(16)24-11/h4-7,14H,8-9H2,1-3H3,(H2,24,25,26)/t14-/m1/s1

InChI Key

YWMJEKUKEKXNSA-CQSZACIVSA-N

Isomeric SMILES

CC1(CC2=C([C@H](C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

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